molecular formula C5H8ClFO2S B13493586 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride

Cat. No.: B13493586
M. Wt: 186.63 g/mol
InChI Key: OKPUKLJKBHTPPE-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClFO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with fluoromethylating agents and sulfonyl chlorides. One common method is the reaction of cyclobutane with fluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product in a pure form .

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals .

Biological Activity

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H8ClFOS
  • Molecular Weight : 182.63 g/mol
  • CAS Number : 109856-52-2

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, where the sulfonyl chloride moiety can be replaced by nucleophiles such as amines or thiols. This reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Key Mechanisms:

  • Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides which may exhibit biological activity.
  • Enzyme Inhibition : Compounds containing sulfonyl groups are known to inhibit various enzymes, potentially affecting metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the structure-activity relationship (SAR) of fluorinated compounds found that the introduction of fluorine can enhance antimicrobial potency against specific bacterial strains .
  • Anticancer Properties : Research has shown that sulfonyl chlorides can act as prodrugs or intermediates in the synthesis of anticancer agents, suggesting potential therapeutic applications for this compound in oncology .
  • Enzyme Inhibition Studies : Preliminary studies indicate that derivatives of this compound may inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair processes, highlighting its potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; antimicrobial
4-Fluorobenzenesulfonyl chlorideStructureKnown for antibacterial properties
2-Fluoro-4-methylbenzenesulfonyl chlorideStructureAnticancer activity reported

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

3-(fluoromethyl)cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-3H2

InChI Key

OKPUKLJKBHTPPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)CF

Origin of Product

United States

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